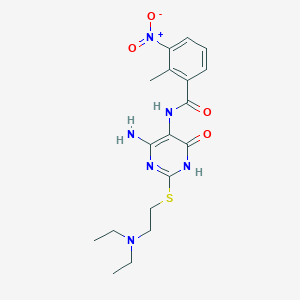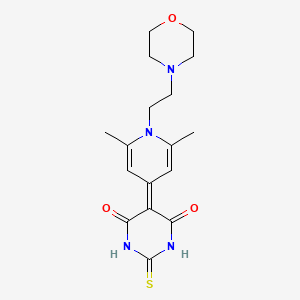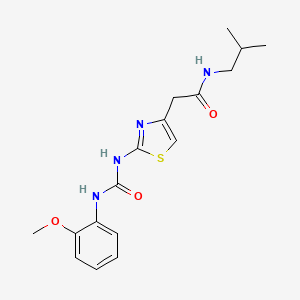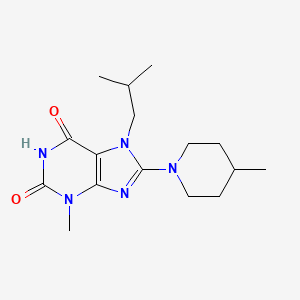![molecular formula C8H9NO3 B2877233 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid CAS No. 1517186-74-1](/img/structure/B2877233.png)
3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazines are a group of compounds that have been studied for their various biological activities . They are often found in biologically active natural products with a pyrrolo-oxazine (pyrrole-fused morpholine) motif embedded in their structure . These compounds have been isolated from Chinese herbs and have been found to show a wide range of biological activities such as antioxidant and antitumor activities .
Synthesis Analysis
The synthesis of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines has been reported using the oxa-Pictet–Spengler reaction . This method involves a sequence of carbon–carbon- and carbon–oxygen-bond formation between a substituted 2-(1H-pyrrol-1-yl)ethan-1-ol and an aldehyde/ketone . p-Toluenesulfonic acid (pTSA) was identified as a suitable catalyst to promote the reaction .Molecular Structure Analysis
The molecular structure of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines involves a pyrrole ring fused with a morpholine ring . This structure is found in various pharmaceutically active small molecules .Chemical Reactions Analysis
The most commonly used strategy for the synthesis of pyrrolo-oxazine spiroketal alkaloids involves an intramolecular spiroketalization as the final step . Therefore, multistep sequences are required to first prepare a functionalized chain, which is then grafted onto the pyrrole nitrogen atom before final cyclization to give the oxazine .科学的研究の応用
Synthesis of Biologically Active Alkaloids
The compound serves as a key intermediate in the synthesis of various biologically active alkaloids. These alkaloids often exhibit a range of biological activities, making them significant targets for medicinal chemistry. For instance, the oxa-Pictet–Spengler reaction has been utilized to construct the pyrrolo[2,1-c][1,4]oxazine framework, which is found in natural products with antioxidant and antitumor activities .
Pharmaceutical Applications
Due to its structural similarity to biologically active molecules, this compound has potential applications in the development of pharmaceuticals. It could be used in the treatment of central nervous system disorders, prostatitis, diabetic nephropathy, and for the inhibition of reactive oxygen species production in high-glucose-stimulated mesangial cells .
Organic Synthesis Methodologies
The compound is involved in novel methodologies for organic synthesis, such as the one-step conversion of various aldehydes/ketones into corresponding oxazines. This method is significant for the construction of pharmaceutically active small molecules, including pyrrolo-oxazine carboxamides .
Construction of Heterocycles
It plays a crucial role in the construction of heterocycles, which are core structures in many drugs and agrochemicals. The compound can be used to generate nonstabilized azomethine ylides, which are precursors for [3+2]-cycloadditions, leading to the formation of complex heterocyclic compounds .
Catalysis Research
In catalysis, this compound can be used to study the effects of different catalysts on the synthesis of heterocyclic compounds. For example, p-Toluenesulfonic acid (pTSA) has been identified as a suitable catalyst to promote reactions involving this compound .
Antioxidant and Antitumor Research
The compound’s derivatives have shown a wide range of biological activities, including antioxidant and antitumor effects. Research in this area could lead to the development of new therapeutic agents for treating various diseases .
特性
IUPAC Name |
3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-3-7-5-12-2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYWROGUKJFFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=CN21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid | |
CAS RN |
1517186-74-1 |
Source


|
| Record name | 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile](/img/structure/B2877154.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877157.png)
![3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2877158.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2877160.png)
![Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2877162.png)

![4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid](/img/structure/B2877166.png)




